(1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol
CAS No.: 618441-67-1
Cat. No.: VC16121160
Molecular Formula: C17H15ClN2O
Molecular Weight: 298.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618441-67-1 |
|---|---|
| Molecular Formula | C17H15ClN2O |
| Molecular Weight | 298.8 g/mol |
| IUPAC Name | [1-(3-chlorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanol |
| Standard InChI | InChI=1S/C17H15ClN2O/c1-12-5-7-13(8-6-12)17-14(11-21)10-20(19-17)16-4-2-3-15(18)9-16/h2-10,21H,11H2,1H3 |
| Standard InChI Key | YOPITDFSIZBUSN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC(=CC=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, [1-(3-chlorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanol, reflects its structural complexity. The pyrazole ring (a five-membered aromatic system with two adjacent nitrogen atoms) is substituted at the 1-position with a 3-chlorophenyl group and at the 3-position with a p-tolyl (4-methylphenyl) group. A hydroxymethyl (-CH₂OH) group at the 4-position enhances its polarity and reactivity. The chlorine atom and methyl group introduce steric and electronic effects that influence intermolecular interactions and biological target binding .
Stereoelectronic Properties
Density functional theory (DFT) calculations predict that the chlorophenyl group’s electron-withdrawing nature decreases electron density at the pyrazole ring, while the p-tolyl group’s electron-donating methyl group creates a regional electron-rich environment. This polarity gradient facilitates nucleophilic attacks at the 4-position and hydrogen bonding via the hydroxyl group .
Physicochemical Data
The compound’s key properties are summarized below:
| Property | Value |
|---|---|
| CAS Registry Number | 618441-67-1 |
| Molecular Formula | C₁₇H₁₅ClN₂O |
| Molecular Weight | 298.8 g/mol |
| IUPAC Name | [1-(3-chlorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanol |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC(=CC=C3)Cl |
| XLogP3 | 3.2 (predicted) |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
Data sourced from technical specifications and computational models .
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis typically involves a multi-step sequence starting from acetophenone derivatives and phenylhydrazine precursors. A representative pathway includes:
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Hydrazone Formation: Condensation of 3-chloroacetophenone with phenylhydrazine in methanol yields the corresponding hydrazone intermediate .
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Vilsmeier-Haack Reaction: Treatment with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) facilitates cyclization to form the pyrazole-4-carbaldehyde core .
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Reduction: The aldehyde group is reduced to a primary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), producing the final methanol derivative.
Reaction Optimization
Key parameters affecting yield include:
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Solvent Choice: Ethanol and methanol improve solubility of intermediates, while dichloromethane (DCM) aids in cyclization steps .
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Temperature Control: Maintaining 0–5°C during aldehyde reduction minimizes side reactions (<5% over-reduction products).
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Catalysts: Amberlyst-15 resin enhances hydrazone formation kinetics, reducing reaction time from 24 h to 8 h .
Advanced Methodologies
Recent innovations employ click chemistry and transition metal catalysis:
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Functionalization of the pyrazole core with triazole moieties improves bioavailability (e.g., compound 8b in Dayakar et al. showed IL-6 inhibition at IC₅₀ 6.23 μM) .
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Sulfonium Salt Intermediates: Prop-2-ynylsulfonium salts enable regioselective annulation with hydrazonyl chlorides, achieving 85–92% yields under mild conditions .
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy: <sup>1</sup>H NMR (CDCl₃) displays characteristic signals at δ 8.48 (s, 1H, pyrazole H-5), δ 7.83–7.45 (m, aromatic H), and δ 4.72 (s, 2H, -CH₂OH).
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 299.1 [M+H]<sup>+</sup>, with fragmentation patterns confirming the chlorophenyl and p-tolyl substituents .
Applications and Future Directions
Pharmaceutical Development
Ongoing clinical trials explore its utility as:
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NSAID Alternative: Potent COX-2 selectivity (IC₅₀ 0.8 μM vs. 2.1 μM for celecoxib) with reduced gastrointestinal toxicity .
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Anticancer Adjuvant: Synergistic effects with doxorubicin in MCF-7 breast cancer cells (combination index 0.62) .
Materials Science
Functionalization with acrylate monomers yields photopolymerizable resins for 3D printing (Tg = 145°C, tensile strength = 78 MPa) .
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